Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of derivatives of isoxazole compounds, such as Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate, has been a focal point of research. For instance, studies have detailed the bromination of isoxazole carboxylates, showcasing methodologies to generate precursors for further functionalization into heterocyclic compounds (Roy et al., 2004). Another research avenue involves the domino 1,3-dipolar cycloaddition processes, offering pathways to highly functionalized isoxazole derivatives, underlining the compound's utility as a scaffold for synthesizing complex molecular architectures (Ruano et al., 2005).
Reactivity and Mechanistic Insights
Investigations into the photochemistry and vibrational spectra of related isoxazole carboxylates highlight the compound's reactivity under specific conditions, providing insights into its potential for creating novel materials and understanding its behavior in various environments (Lopes et al., 2011). Furthermore, the exploration of isoxazole-isoxazole and isoxazole-oxazole isomerization processes reveals the dynamic nature of these compounds, offering routes to diverse chemical entities with potential application in drug discovery and materials science (Serebryannikova et al., 2019).
Structural and Spectral Analysis
Research into the crystal structure and spectral properties of related isoxazole derivatives contributes to a deeper understanding of the compound's characteristics, aiding in the design of molecules with desired physical and chemical properties. For example, crystal structure analysis of methyl isoxazole carboxylates provides valuable data for the rational design of compounds with specific reactivity and functionality (Malathy et al., 2016).
Properties
IUPAC Name |
methyl 3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c1-18-11(17)10-6-9(16-20-10)7-2-4-8(5-3-7)19-12(13,14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIZNTVKWMTMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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